molecular formula C17H30N2O4 B13452541 Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate

Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B13452541
M. Wt: 326.4 g/mol
InChI Key: HJSPQTOUHUJYEH-UHFFFAOYSA-N
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Description

Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[33]heptane-1-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of a nitrile intermediate, which is then reduced using lithium aluminum hydride to form a primary amine. This amine spontaneously displaces a tosyl group to form the azaspiro[3.3]heptane derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • tert-butyl 4-[(E)-but-1-en-3-yl]-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and carbamate groups.

Properties

Molecular Formula

C17H30N2O4

Molecular Weight

326.4 g/mol

IUPAC Name

tert-butyl 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1-azaspiro[3.3]heptane-1-carboxylate

InChI

InChI=1S/C17H30N2O4/c1-15(2,3)22-13(20)18-11-12-9-17(10-12)7-8-19(17)14(21)23-16(4,5)6/h12H,7-11H2,1-6H3,(H,18,20)

InChI Key

HJSPQTOUHUJYEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2(C1)CCN2C(=O)OC(C)(C)C

Origin of Product

United States

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